molecular formula C16H12N2O4S2 B11979182 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo-

4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo-

Cat. No.: B11979182
M. Wt: 360.4 g/mol
InChI Key: BWAWMJRGHPMBSJ-NTEUORMPSA-N
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Description

4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiazolidinone core with various substituents that enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. One common method involves the reaction of 3-ethyl-4-thiazolidinone with 5-(2-nitrophenyl)-2-furaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted thiazolidinones .

Scientific Research Applications

Biological Activities

4-Thiazolidinone derivatives have been investigated for various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that compounds in this class exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values indicating potent cytotoxicity. The mechanisms often involve apoptosis induction and cell cycle arrest at specific phases .
  • Antimicrobial Properties : Certain derivatives have shown activity against bacterial strains, making them potential candidates for developing new antimicrobial agents. The presence of the thiazolidinone core enhances the interaction with microbial targets.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes such as diacylglycerol kinase alpha through competitive binding. This property is crucial for developing treatments targeting metabolic disorders.

Anticancer Research

A study highlighted the anticancer potential of various 4-thiazolidinone derivatives, including the compound . These compounds were tested against multiple cancer cell lines, revealing IC50 values comparable to established chemotherapeutics like doxorubicin. Notably, one derivative demonstrated an IC50 of 0.31 µM against MCF-7 cells, indicating potent anticancer activity while sparing normal fibroblasts from toxicity .

Antimicrobial Studies

Research evaluating the antimicrobial effects of thiazolidinone derivatives found that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. These findings suggest that modifications in substituents can enhance antimicrobial efficacy, making these compounds valuable in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or modulation of their activities.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolidinone, 3-ethyl-5-[[4-(methylphenylamino)phenyl]methylene]-2-thioxo-
  • 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-

Uniqueness

4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-nitrophenyl and furanyl groups enhances its antimicrobial and anticancer activities compared to other thiazolidinone derivatives .

Biological Activity

4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- is a synthetic compound belonging to the thiazolidinone class, characterized by its unique chemical structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of both thiazolidinone and thioxo functionalities contributes to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- is C16H12N2O4S2C_{16}H_{12}N_{2}O_{4}S_{2}, with a molecular weight of approximately 360.4 g/mol. The compound features a thiazolidine ring fused with a furan moiety, along with an ethyl group at the third position and a thioxo group at the second position, which influences its biological activity.

Structural Characteristics

Feature Description
Thiazolidine Ring Core structure contributing to diverse biological activities
Furan Moiety Enhances interaction with various biological targets
Thioxo Group Imparts unique reactivity and potential therapeutic effects
Ethyl Substitution Modifies the compound's interaction profile

Antimicrobial Activity

Research indicates that derivatives of 4-thiazolidinone exhibit significant antimicrobial properties. For instance, compounds within this class have been shown to inhibit bacterial growth by interfering with essential cellular processes. A study highlighted the effectiveness of certain thiazolidinones against various strains of bacteria, demonstrating minimum inhibitory concentrations (MICs) as low as 0.31 µg/mL against Mycobacterium tuberculosis .

Antitumor Activity

The antitumor potential of 4-thiazolidinones has also been investigated. Compounds similar to 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- have shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed moderate to excellent cytotoxic activities against several human cancer cell lines, including A549 (lung cancer) and PANC-1 (pancreatic cancer) .

Anti-inflammatory Effects

The anti-inflammatory properties of 4-thiazolidinones are another area of interest. Research has demonstrated that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting their potential use in treating inflammatory diseases .

The mechanisms through which 4-thiazolidinones exert their biological effects include:

  • Enzyme Inhibition : Compounds can competitively inhibit enzymes like diacylglycerol kinase alpha.
  • Cellular Interaction : They may interact with cellular receptors or pathways involved in inflammation and tumor growth.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against clinical isolates. The results indicated that certain derivatives exhibited strong antibacterial activity, with one compound achieving an MIC of 0.25 µg/mL against Staphylococcus aureus .

Study on Antitumor Activity

Another study focused on the cytotoxic effects of thiazolidinone derivatives on human cancer cell lines. The findings revealed that compounds structurally similar to 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- showed significant inhibition of cell viability in A549 cells, with IC50 values ranging from 20 to 50 µM .

Comparative Analysis with Related Compounds

The following table compares the structural features and biological activities of selected thiazolidinone derivatives:

Compound Name Structural Features Biological Activity
4-Thiazolidinone, 3-ethyl-5-(phenylaminomethylene)-2-thioxoThiazolidine core with phenylamineAntimicrobial
4-Thiazolidinone, 5-[[(5-(2-methoxy-4-nitrophenyl)-2-furanyl]methylene]-3-methyl-2-thioxoSimilar furan structure; methyl substitutionAntitumor
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)Chlorinated phenyl group; furan interactionAnti-inflammatory

Properties

Molecular Formula

C16H12N2O4S2

Molecular Weight

360.4 g/mol

IUPAC Name

(5E)-3-ethyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12N2O4S2/c1-2-17-15(19)14(24-16(17)23)9-10-7-8-13(22-10)11-5-3-4-6-12(11)18(20)21/h3-9H,2H2,1H3/b14-9+

InChI Key

BWAWMJRGHPMBSJ-NTEUORMPSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=S

Origin of Product

United States

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